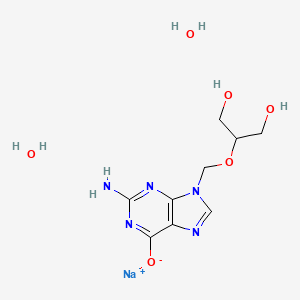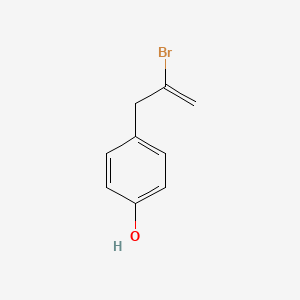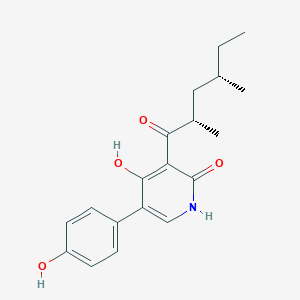
Aspyridone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspyridone A is a secondary metabolite produced by the fungus Aspergillus nidulans. It belongs to the class of pyridone alkaloids and is characterized by its unique structure, which includes a branched dimethylhexanoyl group, a hydroxy group, and a p-hydroxyphenyl group . This compound has garnered significant interest due to its potential biological activities and its role in the biosynthetic pathways of fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Aspyridone A involves the expression of genes from the aspyridone biosynthetic cluster in Aspergillus nidulans. The core polyketide synthase – nonribosomal peptide synthetase (PKS-NRPS) genes, apdA and apdC, play a crucial role in the production of this compound . The heterologous expression of these genes in the host Aspergillus oryzae has led to the production of this compound along with other related compounds .
Industrial Production Methods: Currently, the production of this compound on an industrial scale is not well-documented. advancements in fungal biotechnology and genetic engineering may pave the way for large-scale production in the future. The use of heterologous expression systems and optimization of fermentation conditions could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions: Aspyridone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly involved in the oxidation of this compound.
Reduction: Enoyl reductases play a role in the reduction reactions involving this compound.
Substitution: The presence of hydroxy and phenyl groups in this compound makes it susceptible to substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. The exact nature of these products depends on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Aspyridone A involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various derivatives . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Aspyridone A is part of a broader class of pyridone alkaloids, which includes compounds such as Trichodin A and Asperpyridone A . These compounds share similar structural features but differ in their biological activities and biosynthetic pathways. For instance:
Trichodin A: Exhibits notable antibiotic activities against Staphylococcus epidermidis.
Asperpyridone A: Demonstrates potential hypoglycemic activity by promoting glucose consumption in HepG2 cells.
The uniqueness of this compound lies in its specific biosynthetic pathway and the distinct set of enzymes involved in its production. This makes it a valuable compound for studying fungal secondary metabolism and exploring new therapeutic applications.
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1 |
InChI Key |
LIBKJCZUBOETPB-RYUDHWBXSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Canonical SMILES |
CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


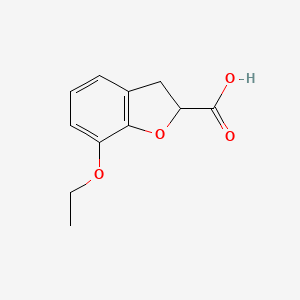


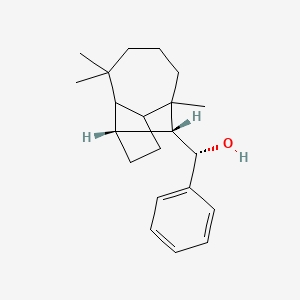

![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)
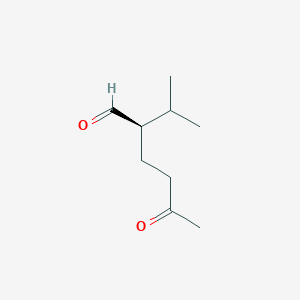
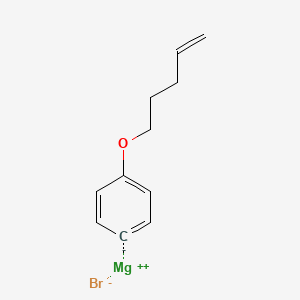
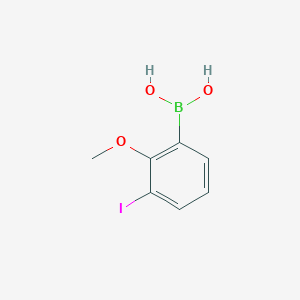
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)

